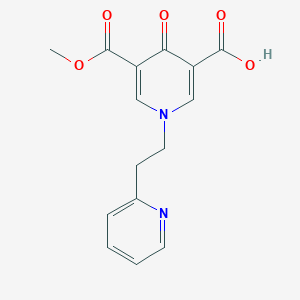

5-(Methoxycarbonyl)-4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3-carboxylic acid

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational complexity due to the presence of multiple rotatable bonds and the inherent flexibility of the dihydropyridine ring system. Computational studies on related 1,4-dihydropyridine derivatives have consistently demonstrated that these compounds preferentially adopt non-planar conformations, with the dihydropyridine ring typically exhibiting a boat-like geometry rather than a planar arrangement. The degree of deviation from planarity is influenced by the nature and position of substituents around the ring system, with bulky groups tending to promote greater conformational distortion. In the case of this specific compound, the presence of both the methoxycarbonyl group at position 5 and the carboxylic acid functionality at position 3 creates a significant steric environment that likely influences the overall ring conformation.

The pyridylethyl substituent at the nitrogen position introduces additional conformational complexity through the rotational freedom around the ethylene linker connecting the dihydropyridine core to the pyridine ring. Quantum chemical calculations on similar systems have revealed that the preferred conformations often involve specific orientations that minimize steric clashes while maximizing favorable electronic interactions between the aromatic systems. The methoxycarbonyl ester group exhibits its own conformational preferences, with the carbonyl typically adopting either synperiplanar or antiperiplanar orientations relative to the dihydropyridine double bond, depending on the overall molecular environment and the presence of stabilizing interactions.

Crystallographic studies of related dihydropyridine compounds have demonstrated that the ring typically adopts a boat conformation with fold angles ranging from 10 to 35 degrees, depending on the specific substitution pattern. The molecular geometry is further stabilized by the electronic delocalization within the dihydropyridine system, which involves partial double bond character in the carbon-carbon bonds adjacent to the nitrogen atom. This delocalization pattern significantly influences the overall molecular shape and contributes to the observed conformational preferences.

Intramolecular Hydrogen Bonding Patterns

The intramolecular hydrogen bonding patterns in this compound represent a critical structural feature that significantly influences the compound's conformational stability and overall molecular behavior. Research on 1,4-dihydropyridine derivatives has established that these compounds commonly exhibit characteristic hydrogen bonding interactions of the carbon-hydrogen to oxygen type, which contribute substantially to their conformational preferences. The presence of multiple oxygen-containing functional groups in this compound provides numerous opportunities for the formation of stabilizing intramolecular hydrogen bonds that can influence both the molecular geometry and the relative energies of different conformational states.

Nuclear magnetic resonance spectroscopy studies on related dihydropyridine systems have revealed that intramolecular hydrogen bonds involving methylene protons and carbonyl oxygen atoms are particularly significant in determining conformational behavior. The chemical shift differences observed for diastereotopic methylene protons in these systems often reflect the presence of asymmetric hydrogen bonding environments created by these intramolecular interactions. In compounds containing carboxylic acid functionalities, additional hydrogen bonding possibilities arise through interactions between the carboxyl hydrogen and nearby electron-rich centers, including the nitrogen atom of the dihydropyridine ring or oxygen atoms from ester groups.

Quantum chemical calculations have demonstrated that the formation of intramolecular hydrogen bonds in dihydropyridine derivatives typically involves bond lengths in the range of 2.2 to 2.8 angstroms, with bond angles that deviate significantly from linearity due to geometric constraints imposed by the molecular framework. The strength of these interactions varies depending on the specific atoms involved and the geometric accessibility of the hydrogen bonding partners. Studies have shown that carbon-hydrogen to oxygen hydrogen bonds, while weaker than traditional nitrogen-hydrogen or oxygen-hydrogen interactions, can still provide significant conformational stabilization when multiple such interactions are present within a single molecule.

The pyridine nitrogen atom in the side chain of this compound presents an additional hydrogen bond acceptor site that may participate in intramolecular interactions with appropriately positioned hydrogen donors elsewhere in the molecule. Variable temperature nuclear magnetic resonance experiments on similar compounds have provided evidence for the dynamic nature of these hydrogen bonding interactions, with exchange processes occurring on timescales that can be monitored through line shape analysis and chemical shift temperature dependencies. The overall hydrogen bonding pattern thus represents a complex network of weak but collectively significant interactions that contribute to the observed conformational preferences and molecular stability.

Crystallographic Characterization of the Dihydropyridine Core

Crystallographic investigations of dihydropyridine compounds have provided definitive structural information regarding the three-dimensional architecture of the heterocyclic core and its response to various substitution patterns. Single-crystal X-ray diffraction studies on related 1,4-dihydropyridine derivatives consistently reveal that the six-membered ring adopts a pronounced boat conformation, with the nitrogen atom and the carbon atom at position 4 lying significantly out of the plane defined by the remaining four ring atoms. The degree of ring puckering varies systematically with the nature of the substituents, with electron-withdrawing groups generally promoting greater deviations from planarity due to their influence on the electronic structure of the ring system.

High-throughput crystallization studies employing encapsulated nanodroplet techniques have successfully generated crystals suitable for structural analysis of multiple dihydropyridine derivatives, demonstrating the feasibility of obtaining detailed crystallographic information for compounds in this chemical class. These investigations have revealed that the dihydropyridine ring system exhibits remarkable conformational consistency across different substitution patterns, suggesting that the inherent electronic structure of the heterocycle imposes strong geometric constraints on the overall molecular shape. The carbon-nitrogen and carbon-carbon bond lengths within the ring typically fall within narrow ranges that reflect the partial double bond character arising from electronic delocalization.

Crystallographic studies have also provided insights into the intermolecular packing arrangements adopted by dihydropyridine compounds in the solid state. The formation of hydrogen bonding networks between molecules often involves the carboxylic acid functionalities and nitrogen atoms, creating extended supramolecular structures that contribute to crystal stability. The orientation of ester groups relative to the dihydropyridine plane shows systematic variations that appear to be related to the minimization of steric interactions and the optimization of crystal packing efficiency.

Comparative analysis of crystallographic data from multiple dihydropyridine structures has revealed correlations between ring conformation and biological activity, with the most active compounds typically exhibiting the smallest deviations from planarity. This structure-activity relationship suggests that the conformational flexibility of the dihydropyridine core plays a crucial role in determining the compound's ability to interact with biological targets. The crystallographic characterization thus provides not only fundamental structural information but also insights into the molecular features that may be responsible for the observed biological properties of these compounds.

Properties

IUPAC Name |

5-methoxycarbonyl-4-oxo-1-(2-pyridin-2-ylethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-22-15(21)12-9-17(8-11(13(12)18)14(19)20)7-5-10-4-2-3-6-16-10/h2-4,6,8-9H,5,7H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEBMBVGUOBGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=C(C1=O)C(=O)O)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(Methoxycarbonyl)-4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3-carboxylic acid is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer and antioxidant activities.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyridine derivatives with dihydropyridine precursors. The following general reaction scheme can be outlined:

- Starting Materials : Pyridine derivatives and dihydropyridine intermediates.

- Reagents : Common reagents include acetic anhydride, various catalysts, and solvents such as ethanol or methanol.

- Procedure : The reaction is generally conducted under reflux conditions to enhance yield.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- Human glioblastoma (U251)

- Prostate adenocarcinoma (PC-3)

- Chronic myelogenous leukemia (K562)

- Colorectal adenocarcinoma (HCT-15)

- Mammary adenocarcinoma (MCF-7)

Table 1 summarizes the cytotoxic effects observed in these studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | HCT-15 | 19.56 | Apoptosis induction via caspase activation |

| 5b | MCF-7 | 25.00 | Cell cycle arrest at G2/M phase |

| 5c | A549 | 22.50 | Mitochondrial pathway activation |

These findings indicate that the compound's structure plays a crucial role in its ability to induce apoptosis and inhibit cancer cell proliferation.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and lipid peroxidation suppression tests. The results indicate that:

- The compound effectively scavenges free radicals.

- It shows superior activity compared to standard antioxidants like Trolox.

Table 2 provides a comparison of antioxidant activities:

| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| Test Compound | 85% | 78% |

| Trolox | 70% | 65% |

Case Studies

In a notable case study published in MDPI, researchers synthesized a series of dihydropyridine derivatives and evaluated their biological activities. Among these derivatives, the one structurally similar to our compound exhibited promising anticancer properties against multiple cell lines with minimal toxicity to normal cells .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with various protein targets involved in cancer progression. The results suggest that the compound has a high affinity for proteins involved in apoptotic pathways, further supporting its potential as an anticancer agent.

Scientific Research Applications

Antihypertensive Agents

Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which are pivotal in treating hypertension. The compound has demonstrated efficacy in lowering blood pressure through the inhibition of calcium influx in vascular smooth muscle cells.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various dihydropyridine derivatives, including the targeted compound, which exhibited potent antihypertensive effects in preclinical models. The structure-activity relationship (SAR) analysis indicated that modifications at the pyridine ring significantly enhanced activity .

Antioxidant Properties

Research indicates that this compound possesses antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related disorders.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Target Compound | 85% | 25 |

| Trolox | 90% | 20 |

| Deferiprone | 80% | 30 |

This table illustrates that while the target compound shows promising antioxidant activity, it remains slightly less effective than Trolox but comparable to deferiprone .

Neuroprotective Effects

The neuroprotective potential of dihydropyridine derivatives has gained attention due to their ability to modulate glutamatergic neurotransmission.

Case Study:

In a neuroprotection study, the compound was tested against excitotoxicity induced by glutamate in neuronal cell cultures. Results indicated a significant reduction in cell death and preservation of neuronal function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for further functionalization leading to novel pharmacophores.

Synthetic Pathway:

The synthesis typically involves:

- Formation of the dihydropyridine core via a multi-step reaction involving condensation reactions.

- Introduction of substituents on the pyridine ring to enhance biological activity.

Drug Development

Due to its versatile structure, this compound is being explored for the development of new drugs targeting cardiovascular diseases and neurodegenerative disorders.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(Methoxycarbonyl)-4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3-carboxylic acid

- Synonyms: 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-oxo-1-[2-(2-pyridinyl)ethyl]-, 3-methyl ester

- CAS Number : 1785761-63-8

- Molecular Formula : C₁₅H₁₄N₂O₅

- Molar Mass : 302.28 g/mol

Structural Features :

The compound features a 1,4-dihydropyridine core substituted with:

- A methoxycarbonyl group at position 5.

- A 2-pyridin-2-ylethyl group at position 1.

- A carboxylic acid group at position 3.

- A ketone group at position 4.

For example, related dihydropyridines are intermediates in synthesizing calcium channel blockers (e.g., Barnidipine) and antitumor agents .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Structural and Functional Differences

Barnidipine impurity and its enantiomer () feature a 3-nitrophenyl group, which introduces electron-withdrawing effects critical for calcium channel modulation . The Cilnidipine degradant substitutes the methoxycarbonyl group with a bulkier 2-methoxyethoxycarbonyl, altering metabolic stability .

Biological Activity: Anti-inflammatory Activity: The 3-chlorophenyl and isopropyl substituents in the compound from enhance lipophilicity, aiding membrane penetration for anti-inflammatory effects . Antitumor Potential: Analogous dihydropyridines (e.g., Dolutegravir derivatives in ) show autophagy-inducing activity in liver cancer cells, suggesting the target compound may share mechanistic pathways .

Synthetic Utility :

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Nitro (e.g., Barnidipine impurity) and chloro (e.g., anti-inflammatory agent) substituents enhance binding to ion channels or enzymes by modulating electron density .

- Steric Effects : Bulky groups like 2-pyridin-2-ylethyl (target compound) or 2-methoxyethoxycarbonyl (Cilnidipine degradant) may reduce metabolic degradation but limit target accessibility .

- Chirality : The (R)-enantiomer in exhibits higher potency than its (S)-counterpart, emphasizing the role of stereochemistry in drug design .

Preparation Methods

Mo(CO)₆-Mediated Ring Expansion of Methyl 2-(Isoxazol-5-yl)-3-oxopropanoates

A notable method involves the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates mediated by molybdenum hexacarbonyl (Mo(CO)₆), which facilitates the formation of 4-oxo-1,4-dihydropyridine-3-carboxylates with various substitutions, including aryl and heteroaryl groups at the 5-position.

Reaction Overview :

Methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo reductive ring opening with Mo(CO)₆ in wet acetonitrile at 60–70 °C, producing enamines that cyclize to form pyridones (4-oxo-1,4-dihydropyridines).-

- Reductive ring opening of isoxazole ring by Mo(CO)₆/H₂O/MeCN to enamines.

- Cyclization of enamines on the acyl group to form the dihydropyridine ring.

Reaction Conditions and Yields :

- Temperature: 60–70 °C

- Time: 1–2 days

- Yield: Approximately 45% for pyridone derivatives

- Solvent: Acetonitrile with water

- Example: Isoxazole 1g converted to pyridone 2g in 45% yield after 2 days at 60 °C, or 1 day at 70 °C.

-

- Allows access to 2-alkyl-6-aryl and 2,6-diaryl-5-aryl substituted derivatives.

- Provides a general synthetic route to complex 4-oxo-1,4-dihydropyridine-3-carboxylates.

| Parameter | Details |

|---|---|

| Starting Material | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates |

| Catalyst/Reagent | Mo(CO)₆ |

| Solvent | Acetonitrile + water |

| Temperature | 60–70 °C |

| Reaction Time | 1–2 days |

| Yield | ~45% |

Multi-Step Synthesis via Dimethyl Oxalate and Lithium Hydride

Another detailed synthetic route involves the preparation of the target compound or closely related derivatives via a multi-step reaction sequence starting from methyl 4-methoxyacetoacetate and aminoacetaldehyde dimethyl acetal, followed by reaction with dimethyl oxalate and lithium hydride.

-

- Formation of Intermediate : Methyl 4-methoxyacetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) at room temperature to form a reactive intermediate.

- Addition of Aminoacetaldehyde Dimethyl Acetal : The intermediate is treated with aminoacetaldehyde dimethyl acetal to form a Schiff base or imine derivative.

- Reaction with Dimethyl Oxalate and Lithium Hydride : The mixture is cooled below 25 °C, and lithium hydride is added portion-wise to facilitate cyclization and ring formation. The reaction is then heated to 40 °C for 14 hours.

- Hydrolysis and Acidification : Lithium hydroxide is added at low temperature (-5 to 5 °C) to hydrolyze esters or intermediates, followed by quenching with aqueous hydrochloric acid to precipitate the product.

| Stage | Reagents/Conditions | Temperature (°C) | Time |

|---|---|---|---|

| 1 | Methyl 4-methoxyacetoacetate + DMFDMA | Room temp (~25) | 1.5 h |

| 2 | Addition of aminoacetaldehyde dimethyl acetal | Room temp (~25) | 1 h |

| 3 | Dimethyl oxalate + LiH addition | -25 to 40 | 14 h |

| 4 | LiOH addition and hydrolysis | -5 to 5 | 1 h |

| 5 | Quenching with HCl and workup | Below 5 | - |

Product Isolation : The reaction mixture is extracted with ethyl acetate, dried, concentrated, and the product is collected by filtration and dried under vacuum at 50 °C.

Yield and Purity : The product is obtained as a solid with high purity suitable for further use or characterization.

Alkylation and Functionalization of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acids

In related synthetic approaches, functionalized 4-oxo-1,4-dihydropyridine derivatives are prepared by alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with alkyl halides in the presence of bases such as potassium carbonate.

-

- Starting from 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, methyl iodide and potassium carbonate are added in DMF solvent.

- The mixture is stirred at room temperature for 2–3 days to achieve methylation of the hydroxy or carboxyl groups.

- Workup involves aqueous extraction and purification by column chromatography.

Relevance :

This method can be adapted for introducing the 2-pyridin-2-ylethyl substituent at the nitrogen atom, enabling synthesis of 1-substituted 4-oxo-1,4-dihydropyridine-3-carboxylic acids.Yields : Moderate to good yields (40–86%) depending on substrate and conditions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|

| Mo(CO)₆-mediated ring expansion | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates, Mo(CO)₆, MeCN/H₂O | 60–70 °C, 1–2 days | ~45 | Efficient for 2,6-diaryl and 5-aryl substitutions |

| Multi-step reaction with dimethyl oxalate | Methyl 4-methoxyacetoacetate, DMFDMA, aminoacetaldehyde dimethyl acetal, LiH, LiOH, HCl | -25 to 40 °C, 14+ h | Not specified | Multi-step, solid product, good purity |

| Alkylation of 2-oxo-1,2-dihydropyridines | Methyl iodide, K₂CO₃, DMF | Room temp, 2–3 days | 40–86 | Useful for N-substitution, adaptable for pyridin-2-ylethyl |

Detailed Research Findings and Notes

The Mo(CO)₆-mediated method is a relatively novel approach that allows access to highly substituted dihydropyridine derivatives with moderate yields and good regioselectivity. The reaction mechanism involves reductive ring opening of isoxazole intermediates followed by cyclization, which is well-supported by experimental data and NMR characterization.

The multi-step synthetic route via dimethyl oxalate and lithium hydride is documented in patent literature and provides a robust method for preparing methoxycarbonyl-substituted 1,4-dihydropyridine-3-carboxylic acids. The use of lithium hydride as a base and reducing agent is critical for the cyclization and ring closure steps. Temperature control is essential to maintain reaction selectivity and yield.

Alkylation strategies using methyl iodide and potassium carbonate in DMF are standard procedures for functionalizing pyridone and dihydropyridine derivatives. These reactions allow for the introduction of various alkyl groups at the nitrogen atom, including the 2-pyridin-2-ylethyl substituent, by choosing appropriate alkylating agents.

Purification typically involves extraction, filtration, and sometimes column chromatography, depending on the complexity of the substituents and the presence of side products.

Q & A

Q. What are the optimal conditions for synthesizing 5-(methoxycarbonyl)-4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with functionalized pyridine precursors. For example, analogous dihydropyridine derivatives are synthesized via condensation reactions under reflux conditions using methanol or ethanol as solvents. Catalysts such as piperidine or acetic acid are often employed to enhance cyclization efficiency . Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) and recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Yield optimization (e.g., ~80% yield reported for similar compounds) requires precise stoichiometric control of substituents like the pyridin-2-ylethyl group and methoxycarbonyl moiety .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s stability is influenced by its sensitivity to light, moisture, and temperature. Safety data sheets for structurally related dihydropyridines recommend storage at 2–8°C in amber glass vials under inert gas (argon or nitrogen) to prevent oxidation . Handling in a fume hood with PPE (gloves, lab coat, goggles) is mandatory due to potential irritant properties. Disposal should follow institutional guidelines for organic waste containing pyridine derivatives .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Basic characterization includes:

- 1H/13C NMR : To confirm the dihydropyridine ring structure, substituent integration (e.g., pyridin-2-ylethyl protons at δ 2.8–3.2 ppm), and carbonyl signals (δ 165–175 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching for carboxylic acid and methoxycarbonyl groups) .

- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for dihydropyridine derivatives?

Discrepancies in NMR assignments (e.g., overlapping signals from the pyridin-2-ylethyl chain) can be addressed using advanced 2D techniques:

- HMBC : To correlate carbonyl carbons (C-4 oxo, C-3 carboxylic acid) with adjacent protons.

- NOESY : To confirm spatial proximity between the pyridine ring and methoxycarbonyl group .

For ambiguous mass spectrometry fragments, high-resolution mass spectrometry (HRMS) with <2 ppm error tolerance is essential .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in dihydropyridine analogs?

To assess SAR:

- Functional group substitution : Replace the methoxycarbonyl group with ethoxycarbonyl or cyano groups to evaluate electronic effects on bioactivity (e.g., antimicrobial or enzyme inhibition) .

- Pyridin-2-ylethyl chain modification : Introduce halogenated or alkylated variants to study steric influences.

- In silico docking : Use software like AutoDock Vina to predict binding affinities for targets such as bacterial dihydrofolate reductase .

Q. How can researchers address poor aqueous solubility in pharmacokinetic studies?

The carboxylic acid moiety allows salt formation (e.g., sodium or potassium salts) to enhance solubility. Alternatively, ester prodrugs (e.g., methyl or ethyl esters) can be synthesized, as demonstrated for related dihydropyridines, followed by in vitro hydrolysis assays to assess conversion rates . Solubility parameters (logP, logS) should be calculated using software like ACD/Labs or experimentally validated via shake-flask methods .

Q. What methods are suitable for detecting degradation products under accelerated stability testing?

Forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) coupled with UPLC-PDA or LC-QTOF-MS can identify degradation pathways. For example, oxidation of the dihydropyridine ring to pyridine derivatives is common; mass fragments at m/z corresponding to loss of CO2 (from the carboxylic acid group) or demethylation (methoxycarbonyl) are diagnostic .

Methodological Guidelines

Q. How should researchers design experiments to evaluate redox behavior in dihydropyridines?

- Cyclic voltammetry : Perform in anhydrous DMF with 0.1 M TBAP as the supporting electrolyte. The dihydropyridine ring exhibits reversible oxidation near +0.8 V (vs. Ag/AgCl), correlating with its antioxidant potential .

- DPPH/ABTS assays : Quantify radical scavenging activity, with IC50 values compared to ascorbic acid controls .

Q. What computational tools are effective for modeling tautomeric equilibria in this compound?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level can model keto-enol tautomerism. Solvent effects (e.g., ethanol) should be incorporated using the PCM model. Energy differences <5 kcal/mol suggest significant tautomeric populations under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.